

Application Notes and Protocols for Detecting CNX-500-Labeled Proteins

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Compound of Interest

Compound Name: CNX-500

Cat. No.: B2930071

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Introduction

CNX-500 is a potent and specific probe used for labeling Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell receptor signaling pathways.^{[1][2][3]} This probe consists of the covalent Btk inhibitor CC-292 chemically linked to biotin.^{[1][2][3]} The covalent nature of its binding to Btk ensures stable labeling, while the biotin tag provides a versatile handle for detection and quantification using a variety of established biochemical and imaging techniques. These application notes provide detailed protocols for the detection of **CNX-500**-labeled proteins, primarily Btk, in various experimental settings.

Principle of Detection

The detection of **CNX-500**-labeled proteins relies on the high-affinity interaction between biotin and streptavidin or avidin. These proteins can be conjugated to various reporter molecules, such as enzymes or fluorophores, enabling visualization and quantification. The covalent linkage of **CNX-500** to its target protein, Btk, ensures that the biotin tag is stably associated with the protein of interest throughout the experimental procedures.

I. Western Blotting for Detection of CNX-500-Labeled Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[4][5] For **CNX-500**-labeled proteins, the biotin tag is detected using a streptavidin-enzyme conjugate, most commonly streptavidin-horseradish peroxidase (HRP), followed by a chemiluminescent substrate.

A. Quantitative Data Summary

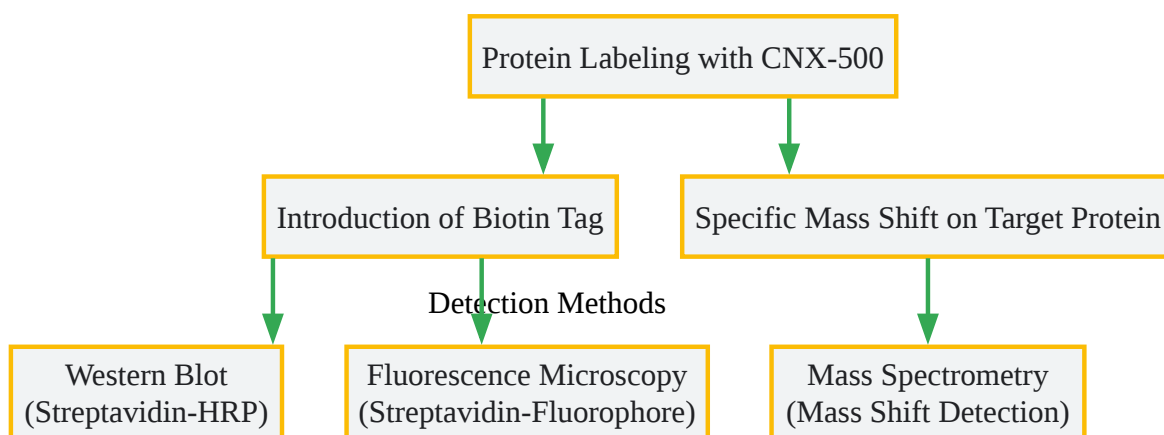
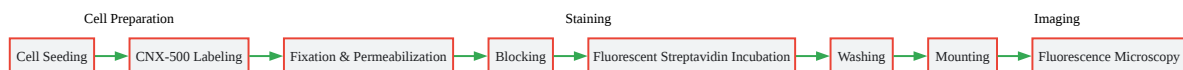
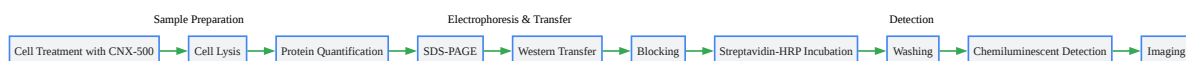
Parameter	Value	Reference
CNX-500 IC50 for Btk	0.5 nM	[1][2][3]
Detection Limit (Chemiluminescence)	Picogram to femtogram range	[5][6]
Dynamic Range (Chemiluminescence)	3-4 orders of magnitude	[6]

B. Experimental Protocol

1. Sample Preparation: a. Treat cells or tissues with the desired concentration of **CNX-500** for the appropriate duration to allow for covalent labeling of Btk. b. Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate acrylamide percentage to resolve the protein of interest (Btk is approximately 77 kDa). b. Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting and Detection: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific binding. b. Incubate the membrane with streptavidin-HRP diluted in blocking buffer (follow manufacturer's recommendations for dilution) for 1 hour at room temperature. c. Wash the membrane three times with TBST for 10 minutes each to remove unbound streptavidin-HRP. d. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with

the membrane. e. Capture the chemiluminescent signal using a CCD-based imager or X-ray film.[6][7][8]

C. Workflow Diagram



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